molecular formula C17H14N2O3 B232380 1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one

1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one

Cat. No. B232380
M. Wt: 294.3 g/mol
InChI Key: GMLJYKUNBXBIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one is a heterocyclic compound with potential therapeutic applications in various fields of medicine. This compound has been synthesized using several methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one involves the inhibition of various enzymes and pathways involved in cancer, inflammation, and neurological disorders. It inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. In addition, it reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In addition, it reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway. It has also been shown to have anti-angiogenic properties by inhibiting the VEGF pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective properties. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity at high doses.

Future Directions

There are several future directions for the research of 1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one. These include further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders, as well as studies on its mechanism of action and toxicity. In addition, there is potential for the development of analogs of this compound with improved solubility and potency. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one has been synthesized using several methods, including the Hantzsch reaction, one-pot multi-component reaction, and microwave-assisted synthesis. The Hantzsch reaction involves the condensation of aldehydes, β-ketoesters, and ammonium acetate in the presence of a catalyst. The one-pot multi-component reaction involves the reaction of aldehydes, β-ketoesters, and urea or thiourea in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of aldehydes, β-ketoesters, and ammonium acetate in the presence of a solvent and a microwave source.

Scientific Research Applications

1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Scientific research has shown that this compound has anti-cancer properties by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.3 g/mol

IUPAC Name

4-phenyl-7,8,9,10-tetrahydro-2H-isochromeno[3,4-d]pyridazine-1,6-dione

InChI

InChI=1S/C17H14N2O3/c20-16-13-11-8-4-5-9-12(11)17(21)22-15(13)14(18-19-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,19,20)

InChI Key

GMLJYKUNBXBIFS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(C(=NNC3=O)C4=CC=CC=C4)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=NNC3=O)C4=CC=CC=C4)OC2=O

Origin of Product

United States

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